3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan
Description
3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-benzo[b]cyclohepta[d]furan (hereafter referred to as the target compound) is a polycyclic ether featuring a fused benzo-cycloheptane-furan system with two methoxy substituents at the 3- and 4-positions. This compound is synthesized via methoxyl group participation during solvolysis reactions, as demonstrated in the reaction of trans-2-(2',8',4'-trimethoxyphenyl)cycloheptyl methanesulfonate with the dipotassium salt of mercaptoacetic acid . The methoxy groups play a critical role in stabilizing intermediates during ring formation, contributing to its structural rigidity and reactivity . Its fully saturated cycloheptane ring and fused aromatic system distinguish it from simpler benzofuran derivatives, making it a subject of interest in synthetic organic chemistry and pharmacology.
Properties
CAS No. |
16958-56-8 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3,4-dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b][1]benzofuran |
InChI |
InChI=1S/C15H20O3/c1-16-13-9-8-11-10-6-4-3-5-7-12(10)18-14(11)15(13)17-2/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
BLERJNRNLXAKJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3CCCCCC3O2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Hydrogenation and Substituents
The target compound belongs to a broader class of fused benzocyclohepta-furans. Key structural analogues include:
- Key Differences: The target compound’s methoxy groups enhance electron density, facilitating participation in solvolysis reactions, unlike non-substituted analogues like 8b . Compounds with partial unsaturation (e.g., 9b) exhibit higher reactivity in photochemical trapping (e.g., methanol adduct formation) compared to fully hydrogenated systems . Methano-bridged derivatives (e.g., 3a) show distinct regioselectivity in oxidation reactions, forming hydroperoxides rather than stable ethers .
Functionalized Derivatives: Hydrazones and Bioactive Analogues
Hydrazone-functionalized cyclohepta-furans, such as those in , highlight the impact of substituents on stability and bioactivity:
- Comparison with Target Compound :
- The target compound lacks hydrazone functionalization, which in derivatives like 6–8 confers strong hydrogen-bonding capacity and bioactivity (e.g., antimicrobial or enzyme inhibition).
- Methoxy groups in the target compound likely reduce polarity compared to nitro- or amide-substituted analogues, affecting solubility and pharmacokinetics.
Natural Product Analogues: Meroterpenoids
Brasilianoid B (), a meroterpenoid with a fused furo-oxepine system, shares structural motifs with the target compound:
- Structural Overlaps : Both feature polycyclic ether frameworks and methyl substituents.
- Divergences: Brazilianoid B includes additional ketone and methyl groups, contributing to its complex stereochemistry (e.g., [α]²⁰_D = −40°) and bioactivity . The target compound’s methoxy groups are absent in brasilianoid B, which instead relies on hydroxyl and methyl groups for reactivity.
Research Findings and Mechanistic Insights
Methoxyl Participation: The target compound’s synthesis relies on methoxyl groups stabilizing carbocation intermediates during solvolysis, a mechanism absent in non-methoxy analogues .
Yield Trends : Fully saturated derivatives (e.g., 8b, 14% yield) are harder to synthesize than partially unsaturated ones (e.g., 9b, 56% yield), likely due to increased ring strain .
Reactivity : Unlike photochemically reactive intermediates (e.g., 3a and 3b), the target compound’s stability under oxidative conditions remains unstudied but is hypothesized to form stable ethers rather than peroxides .
Data Tables
Table 1: Comparative Yields of Cyclohepta-Furan Derivatives (From )
| Compound | Synthesis Method | Yield | Key Feature |
|---|---|---|---|
| Target Compound (II) | Solvolysis | N/A | Methoxyl participation |
| 8b | Method B | 14% | Fully saturated cycloheptane |
| 9b | Method B | 56% | Partially unsaturated |
Table 2: Functionalized Derivatives (From )
| Compound | Substituent Type | Yield | Melting Point | Notable Spectral Data |
|---|---|---|---|---|
| 6 | 2,4-Dinitrophenyl | 86% | 181–182°C | HR-MS: m/z 429.1763 ([M+H]⁺) |
| 7 | Benzoyl | 60% | 45–46°C | ^1H-NMR: δ 7.79 (s, Ar-H) |
| 8 | Carbamoyl | 84% | 171–173°C | IR: 1690 cm⁻¹ (amide C=O) |
Biological Activity
3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan is a bicyclic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic system that includes a benzo[b]cycloheptane framework fused with a furan ring. The presence of two methoxy groups enhances its chemical properties and may influence its biological activity. The molecular formula is with a CAS number of 16958-56-8.
Pharmacological Applications
Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects:
- Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing inflammation in various models.
- Analgesic Effects : Some derivatives have been studied for their pain-relieving properties.
- Antimicrobial Activity : The compound's structure suggests potential efficacy against microbial infections.
The methoxy substituents may enhance lipophilicity and bioavailability, making this compound a candidate for further pharmacological studies .
Interaction studies focus on the compound's binding affinity with biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use .
Synthesis Methods
Several synthetic routes have been explored for compounds related to this compound. Common methods include:
- Cyclization Reactions : Utilizing various reagents to promote the formation of the bicyclic structure.
- Functional Group Modifications : Introducing or modifying methoxy groups to enhance biological activity.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methoxybenzo[b]cycloheptene | Contains a methoxy group but lacks additional saturation | Simpler structure with different reactivity |
| 2-Methoxytetrahydrofuran | Features a furan ring but no bicyclic system | More flexible due to lack of fused rings |
| 1-Methyl-2-methoxynaphthalene | Naphthalene structure with methoxy substitutions | Exhibits distinct electronic properties due to naphthalene system |
The uniqueness of this compound lies in its specific combination of saturated carbon atoms and methoxy substituents within a bicyclic framework that may enhance its biological activity compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
